
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boron atom bonded to a 2-fluorophenyl group and a 1,3,2-dioxaborolane ring, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.
Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).
Major Products
The major products of the Suzuki-Miyaura cross-coupling reaction involving this compound are biaryl or styrene derivatives, depending on the nature of the halide used.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
One of the primary applications of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a reagent in cross-coupling reactions. It serves as a boron source for Suzuki-Miyaura coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids. The presence of the fluorine atom enhances the reactivity of the compound compared to its non-fluorinated counterparts .
Table 1: Comparison of Reactivity in Suzuki Couplings
Compound Type | Reactivity Level | Comments |
---|---|---|
Non-fluorinated Boron Compounds | Moderate | Standard reactivity in cross-coupling |
This compound | High | Increased reactivity due to fluorine substitution |
Medicinal Chemistry
Potential Anticancer Properties
Research has indicated that compounds similar to this compound may exhibit anticancer properties. The incorporation of fluorine into the molecular structure can influence biological activity and pharmacokinetics. Studies have shown that fluorinated boron compounds can interact with biological targets effectively .
Case Study: Fluorinated Boron Compounds in Cancer Therapy
A study published in a peer-reviewed journal explored the effects of various fluorinated boron compounds on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer types. The unique electronic properties of fluorinated compounds were suggested as a reason for their enhanced biological activity .
Materials Science
Applications in Organic Electronics
The compound has been investigated for its potential use in organic electronic devices due to its optoelectronic properties. Its ability to form stable films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the fluorine atom can improve charge mobility and stability of the materials used .
Table 2: Electronic Properties of Fluorinated Boron Compounds
Property | Value | Implication |
---|---|---|
Charge Mobility | High | Improved performance in electronic devices |
Thermal Stability | Enhanced | Longer device lifespan |
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the Suzuki-Miyaura cross-coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling, but lacks the fluorine substituent.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the fluorine atom.
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar compound with a chlorine substituent instead of fluorine.
Uniqueness
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This fluorine substituent can enhance the stability and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.
Biological Activity
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 876062-39-4
- Molecular Formula : C12H16BFO2
- Molecular Weight : 222.07 g/mol
The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds have been shown to interact with biological molecules such as enzymes and proteins through covalent bonding. This interaction can lead to the inhibition of specific enzymatic pathways which are crucial in various diseases.
Anticancer Properties
Research indicates that boron-containing compounds can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, studies have demonstrated that similar dioxaborolane derivatives can effectively inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
Enzyme Inhibition
Study on DYRK1A Inhibition
Antioxidant and Anti-inflammatory Effects
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Basic
The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. Key protocols include:
- Suzuki-Miyaura coupling : Using aryl halides and bis(pinacolato)diboron (B2pin2) with Pd catalysts (e.g., Pd(dppf)Cl2) in THF or dioxane at reflux .
- Direct borylation : Catalyzed by transition metal complexes (e.g., UiO-Co) under inert conditions, achieving yields up to 83% for analogous structures .
- Alkoxide-mediated reduction : NaOt-Bu catalyzes boronate formation from ketones and pinacolborane at ambient temperatures .
Q. How is NMR spectroscopy employed to confirm the structure of this compound?
Basic
Key NMR signals for structural confirmation include:
- <sup>1</sup>H NMR : Aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 1.0–1.3 ppm) from the dioxaborolane ring .
- <sup>11</sup>B NMR : A singlet near δ 30–35 ppm confirms the tetracoordinated boron environment .
- <sup>19</sup>F NMR : A singlet at δ -115 to -120 ppm for the fluorine substituent .
Quadrupolar broadening in <sup>11</sup>B NMR may obscure signals directly bonded to boron .
Q. What challenges arise in optimizing reaction yields for sterically hindered aryl boronic esters?
Advanced
Steric hindrance from the 2-fluorophenyl group reduces coupling efficiency. Mitigation strategies:
- Catalyst tuning : Bulky ligands (e.g., SPhos) improve selectivity in Suzuki-Miyaura couplings .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature control : Prolonged reflux (e.g., 12–24 hours) ensures complete conversion despite slow kinetics .
Yields for analogous compounds range from 26% (low steric tolerance) to 85% (optimized conditions) .
Q. How can researchers address discrepancies in reported catalytic efficiencies for cross-coupling reactions?
Advanced
Discrepancies often stem from:
- Catalyst loading : UiO-Co achieves 83% yield at 0.2 mol% , while Pd systems require 1–5 mol% .
- Substrate electronic effects : Electron-withdrawing groups (e.g., fluorine) slow oxidative addition; pre-activation with K2CO3 improves reactivity .
- Byproduct equilibria : Trialkoxyborohydride formation in NaOt-Bu systems complicates stoichiometry .
Recommendation : Perform kinetic studies (e.g., <sup>11</sup>B NMR monitoring) to identify rate-limiting steps .
Q. What purification techniques are recommended for this compound?
Basic
- Flash chromatography : Use hexane/ethyl acetate (25:1) gradients to separate boronate esters from pinacol byproducts .
- Recrystallization : For solid derivatives (e.g., trifluoromethoxy analogs), employ ethanol/water mixtures .
- Inert conditions : Conduct purifications under N2 to prevent boronate hydrolysis .
Q. What mechanistic insights guide the selection of catalysts for functionalizing this dioxaborolane?
Advanced
- Electrophilic pathways : Co catalysts activate B–B bonds via σ-complexation, favoring borylation of electron-rich arenes .
- Radical intermediates : Single-electron transfer (SET) mechanisms dominate in Ni-catalyzed couplings, requiring stoichiometric reductants (e.g., Zn) .
- Acid-base equilibria : NaOt-Bu generates trialkoxyborohydrides, which act as hydride donors in ketone reductions .
Q. What spectroscopic methods beyond NMR are critical for characterization?
Basic
- IR spectroscopy : B–O stretches (1340–1390 cm<sup>-1</sup>) and aromatic C–F vibrations (1220–1280 cm<sup>-1</sup>) .
- Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]<sup>+</sup> at m/z 250.1) and fragmentation patterns .
Q. How does the fluorophenyl substituent influence the compound's reactivity in cross-coupling?
Advanced
- Electron-withdrawing effect : Lowers LUMO energy, accelerating transmetallation but slowing oxidative addition .
- Ortho-fluorine steric effects : Reduces coupling efficiency by 15–20% compared to para-substituted analogs .
- Hydrogen bonding : Fluorine interacts with protic solvents (e.g., MeOH), altering solubility and reaction kinetics .
Q. What are the primary applications in biochemical research?
Basic
- Cancer therapeutics : Used to synthesize glycolytic inhibitors (e.g., prostate cancer agents) via conjugation to bioactive scaffolds .
- ROS modulation : Boronates act as radical scavengers in oxidative stress studies .
Q. How to design experiments to evaluate cytotoxicity in cancer cell lines?
Advanced
- Dose-response assays : Test 0.1–100 μM concentrations in PC-3 or LNCaP cells over 48–72 hours .
- Metabolic profiling : Measure lactate production (glycolysis inhibition) via LC-MS .
- Control experiments : Compare IC50 values against non-fluorinated analogs to isolate fluorine’s role .
Properties
IUPAC Name |
2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYXBJMVAFMMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478863 | |
Record name | 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876062-39-4 | |
Record name | 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20478863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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